B1577575 Cecropin A1

Cecropin A1

Cat. No.: B1577575
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cecropin A1 (CecA1) is a prototypical antimicrobial peptide (AMP) belonging to the cecropin family, initially identified in Drosophila melanogaster . It plays a critical role in the insect humoral immune response, targeting Gram-negative bacteria such as Escherichia coli and Pseudomonas luminescens . CecA1 is encoded by the CecA1 gene, which contains AU-rich elements (ARE) in its 3' untranslated region (UTR), contributing to transient mRNA stability and rapid expression during immune challenges . Mature CecA1 is a 31-residue peptide with amphipathic α-helical regions, enabling membrane disruption and bacterial lysis . Its concentration in immunized Drosophila hemolymph reaches 25–50 µM, sufficient to kill most pathogens except Serratia, a natural Drosophila pathogen .

Properties

bioactivity

Antimicrobial

sequence

GGLKKLGKKLEGVGKRVFKASEKALPVAVGIKALGK

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Cecropin Family Members

Peptide Source Length (residues) Key Structural Features Reference
Cecropin A1 Drosophila 31 N-terminal amphipathic helix; C-terminal hydrophobic helix; Lys1 residue
Cecropin P1 Pig intestine 31 Free C-terminal carboxyl group; cecropin-like sequence with high homology to CecA1
Cecropin B1 Engineered derivative 35 Two amphipathic helices; 2–6× higher cancer cell lytic activity vs. CecA1
Papiliocin Papilio xuthus 37 N-terminal helix more positively charged than CecA1; C-terminal helix more hydrophobic

This compound shares ~78% sequence identity with papiliocin but differs in charge distribution: papiliocin’s N-terminal helix has more positive residues (Arg1 vs. CecA1’s Lys1), enhancing membrane interaction . Cecropin P1, isolated from pigs, shares structural homology with CecA1 but has a free C-terminal carboxyl group, influencing its antibacterial spectrum . Cecropin B1, a derivative of Cecropin B, has extended helices and superior anticancer activity .

Antimicrobial Activity

Table 2: Comparative Antimicrobial Activity

Peptide Target Organisms MIC (µM) Key Findings Reference
This compound E. coli, P. luminescens 6–25 (threshold) Effective against motile bacteria; no direct correlation with immune gene induction
Cecropin P1 E. coli, B. burgdorferi cysts 6 (threshold) Concentration-dependent spirochete lysis; reduced efficacy >6 µM
Cecropin B1 Bacillus megaterium, cancer cells 3.2–100 2–6× higher cancer cell lysis vs. CecA1; retains activity in multidrug-resistant lines
Cecropin B Staphylococcus aureus >50 Inactive against Gram-positive protoplasts; disrupts outer membrane in Gram-negatives
  • This compound vs. P1 : Both target Gram-negative bacteria, but Cecropin P1 shows unique efficacy against Borrelia burgdorferi cysts, hypothesized due to shared membrane components with E. coli . However, CecA1’s activity is transient, aligning with its mRNA instability .
  • This compound vs. B1 : CecB1’s extended helices enhance cancer cell penetration, achieving lower IC50 values (3.2 µM vs. CecA1’s ~50 µM) .
  • This compound vs. Papiliocin : Papiliocin’s enhanced positive charge improves binding to bacterial membranes, but its hydrophobicity limits solubility compared to CecA1 .

Mechanisms of Action

  • Membrane Disruption : CecA1 and P1 form pores in bacterial membranes via amphipathic helices . Cecropin B1’s dual helices enhance membrane curvature stress, increasing lytic potency .
  • Therapeutic Potential: Cecropin B1 and P1 show promise in overcoming antibiotic resistance, with CecB1 extending survival in murine cancer models .

Expression and Regulation

  • CecA1 : Transient expression due to ARE-mediated mRNA degradation; hyperactivated in Drosophila IMD pathway mutants .
  • Cecropin P1 : Induced in Ascaris suum during bacterial challenge, processed from a precursor with a secretory signal .
  • Cecropin B1 : Engineered via recombinant DNA, enabling scalable production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.